molecular formula C19H18FN5O3S2 B2480331 2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1207050-14-3

2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No. B2480331
CAS RN: 1207050-14-3
M. Wt: 447.5
InChI Key: VVHQRWSLCSUZFU-UHFFFAOYSA-N
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Description

This compound is part of a broader class of molecules that have been studied for their potential in various applications due to their unique molecular structures and properties. Thiazoles, a core component of this compound, are heterocyclic compounds containing both sulfur and nitrogen in the ring. They are of significant interest in organic chemistry and medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

Synthesis of thiazole derivatives, including those with complex substituents like 4-fluorobenzamido groups, typically involves multistep synthetic routes. Methods such as the reaction of aminocyanacetamide to produce 5-aminothiazole-4-carboxamide precursors have been reported to yield high total yields and are considered environmentally friendly, suitable for industrial production (Wang et al., 2014). Additionally, three-component reactions involving enaminoesters, sulfur, and bromodifluoroacetamides/esters have been developed for the selective synthesis of thiazoles and isothiazoles, highlighting the versatility of synthetic approaches available for constructing such molecules (Ma et al., 2020).

Scientific Research Applications

Chemical Synthesis and Modification

The compound is related to the broader family of thiazole derivatives, which have been extensively studied for their diverse applications in medicinal chemistry and drug development. A key area of research has been the synthesis of thiazole-5-carboxylates, which are valuable intermediates in the production of various pharmacologically active molecules. Techniques such as photolysis in the presence of thioamides have been employed to achieve moderate yields of these esters, highlighting the potential for chemical modification and synthesis of complex thiazole derivatives like the one (Fong et al., 2004).

Biological Activity

Research on thiazole derivatives has also explored their biological activities, including antimicrobial and anticancer potentials. For example, the synthesis of 5-aminothiazole-4-carboxamide has been reported as a precursor for thiazole [4,5-d] pyrimidines, indicating the role of thiazole compounds in developing treatments for various diseases. This method of synthesis is considered environmentally friendly and suitable for industrial production, suggesting potential scalability for pharmaceutical applications (Wang et al., 2014).

Another aspect of thiazole research involves the exploration of drug-like properties and receptor antagonism. The substitution and modification of the thiazole structure have led to the identification of compounds with significant potency and selectivity towards specific biological targets, demonstrating the versatility of thiazole derivatives in drug design (Cheung et al., 2010).

Antimicrobial and Anticancer Studies

The antimicrobial resistance challenge has prompted the synthesis and evaluation of thiazole derivatives for their activity against resistant bacteria. Studies have shown that some synthesized thiazole compounds exhibit good to moderate activity against selected bacterial and fungal strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).

In the realm of anticancer research, thiazole derivatives have been identified as promising anticancer agents due to their ability to modulate antitumor properties through various substitutions on the thiazole scaffold. The synthesis of new benzothiazole acylhydrazones and their evaluation against cancer cell lines have provided insights into the therapeutic potential of thiazole-based compounds in cancer treatment (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the target biological system. They have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Thiazole derivatives continue to be an area of active research due to their diverse biological activities. Future work may involve the design and synthesis of new thiazole derivatives, as well as further investigation of their biological activities and mechanisms of action .

properties

IUPAC Name

2-[[2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S2/c1-10-15(17(28)25(2)3)30-19(21-10)23-14(26)8-13-9-29-18(22-13)24-16(27)11-4-6-12(20)7-5-11/h4-7,9H,8H2,1-3H3,(H,21,23,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHQRWSLCSUZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

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